molecular formula C11H13N3O B13301868 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol

Cat. No.: B13301868
M. Wt: 203.24 g/mol
InChI Key: FCPUVOVBTFBUBY-UHFFFAOYSA-N
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Description

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol is an organic compound that features a phenol group attached to a pyrazole ring, which is further substituted with a methylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(methylamino)methyl]benzonitrile
  • 4-[(methylamino)methyl]phenol
  • 4-[(methylamino)methyl]pyridine

Uniqueness

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[4-(methylaminomethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C11H13N3O/c1-12-6-9-7-13-14(8-9)10-2-4-11(15)5-3-10/h2-5,7-8,12,15H,6H2,1H3

InChI Key

FCPUVOVBTFBUBY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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